Spectroscopic Characterization of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine: A Technical Guide
Spectroscopic Characterization of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine: A Technical Guide
Introduction: The Significance of Fluorinated Azetidines
Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that serve as valuable building blocks in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, provides a unique platform for synthetic manipulation. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Consequently, the molecule 1-(2,3,4-trifluorobenzoyl)azetidin-3-amine, which combines a strained azetidine core, a primary amine for further functionalization, and a polyfluorinated aromatic moiety, represents a scaffold of significant interest for drug development professionals.
This guide provides an in-depth analysis of the expected spectroscopic data for 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. As a Senior Application Scientist, my objective is not merely to present data but to elucidate the structural information encoded within each spectrum. We will explore the causality behind the expected signals in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a framework for the characterization of this and structurally related compounds.
Molecular Structure and Spectroscopic Overview
The logical first step in any spectroscopic analysis is to visualize the molecular structure and anticipate the key features that each technique will highlight.
Caption: Predicted NMR assignments for key structural features.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and match the ¹H probe.
-
Acquire a standard 1D proton spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Tune and match the ¹³C probe.
-
Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Tune and match the ¹⁹F probe.
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-receptivity nucleus, so fewer scans (similar to ¹H) are typically required.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) spectra to unambiguously assign all proton and carbon signals.
-
Part 2: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.
Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z (Daltons) | Ion |
| ~243.08 | [M+H]⁺ |
| ~175.01 | [M - C₄H₇N₂]⁺ (Trifluorobenzoyl cation) |
| ~105.03 | [C₇H₅O]⁺ (Benzoyl cation, from loss of F) |
| ~69.06 | [C₄H₇N]⁺ (Azetidine fragment) |
Rationale for Experimental Choices: Electrospray Ionization (ESI) in positive mode is a soft ionization technique ideal for polar molecules like our target, as it is likely to produce a prominent protonated molecule ([M+H]⁺) peak, confirming the molecular weight. High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, therefore, the elemental composition of the parent ion and its fragments.
Interpretation of Mass Spectrum:
The fragmentation pattern will be dominated by the cleavage of the amide bond, which is the most labile bond in the structure.
Caption: Plausible ESI-MS fragmentation pathway.
-
[M+H]⁺ (~243.08): The protonated molecular ion peak is expected to be a major peak, confirming the molecular weight of the compound.
-
Trifluorobenzoyl Cation (m/z ~175.01): Cleavage of the amide C-N bond will readily form the stable acylium ion. This is often a base peak in the spectrum of N-benzoyl compounds. [1]* Benzoyl Cation (m/z ~105.03): Subsequent loss of fluorine atoms from the trifluorobenzoyl cation can lead to the formation of the benzoyl cation. * Azetidine Fragment (m/z ~69.06): Cleavage can also result in the charge being retained on the azetidine portion of the molecule, although this is typically less favorable than the formation of the acylium ion.
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan: Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a product ion scan by isolating the [M+H]⁺ ion (m/z ~243) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Data (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| ~3080 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, azetidine) |
| ~1640 | Strong | C=O stretch (amide I band) |
| ~1590 | Medium | N-H bend (primary amine) |
| ~1550 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-F stretch |
| ~1150 | Strong | C-N stretch (amide/amine) |
Rationale for Experimental Choices: Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for solid or liquid samples, requiring minimal sample preparation.
Interpretation of IR Spectrum:
-
N-H Stretching (~3400-3300 cm⁻¹): The primary amine (-NH₂) will show two characteristic stretching bands (symmetric and asymmetric), which are typically sharp and of medium intensity. [2]* C=O Stretching (~1640 cm⁻¹): The amide carbonyl group gives rise to a very strong and distinct absorption known as the "Amide I" band. Its position is influenced by conjugation and ring strain. For a tertiary amide like this, the frequency is expected in this region. [3]* N-H Bending (~1590 cm⁻¹): The bending vibration of the primary amine provides another useful diagnostic peak.
-
C-F Stretching (~1250 cm⁻¹): The C-F bonds will produce strong absorptions in the fingerprint region. The presence of multiple strong bands in this area is a good indicator of polyfluorination.
-
Aromatic and Aliphatic C-H Stretching: The absorptions just above and below 3000 cm⁻¹ distinguish between sp² (aromatic) and sp³ (aliphatic) C-H bonds, respectively.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 1-(2,3,4-Trifluorobenzoyl)azetidin-3-amine. The combination of ¹H, ¹³C, and ¹⁹F NMR provides an unambiguous map of the molecular skeleton, while mass spectrometry confirms the molecular weight and key structural motifs through predictable fragmentation. Infrared spectroscopy offers rapid confirmation of essential functional groups. By understanding the principles behind the expected data, researchers and drug development professionals can confidently characterize this valuable scaffold and its derivatives, accelerating the discovery of new therapeutic agents.
References
- Ahmed, S. E., et al. (2026). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Gao, C., et al. (2016). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.
- Laali, K. K., & Larin, A. A. (2014). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 67, 1-7.
- Libri, D., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Organic & Biomolecular Chemistry, 13, 6449-6453.
- Lombardo, M., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
-
Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
- Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Teufel, R., et al. (2011).
- University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
-
Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Zhang, Y., et al. (2013). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 1377-1382.
- eGyanKosh. (n.d.).
